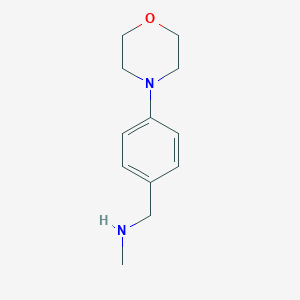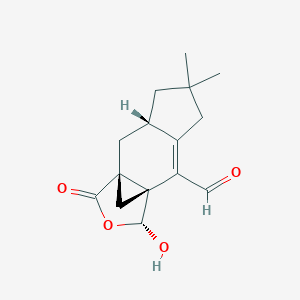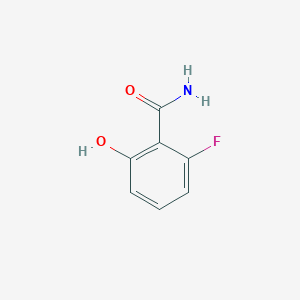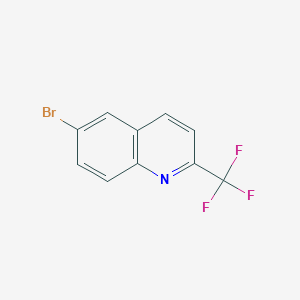
6-Bromo-2-trifluoromethylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Bromo-2-trifluoromethylquinoline derivatives can be accomplished through various methods, including Buchwald–Hartwig amination. A notable approach involves the intramolecular cyclization of (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones, yielding 6-bromoquinoline precursors. This method demonstrates a successful pathway to obtaining 6-Bromo-2-trifluoromethylquinoline with high yields (Bonacorso et al., 2018). Additionally, the Skraup reaction has been employed for the synthesis of 6-bromoquinoline, starting from 4-bromoaniline and glycerol, showcasing the versatility in synthesizing this compound (Li Wei, 2011).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-trifluoromethylquinoline derivatives has been elucidated through various characterization techniques, including NMR and X-ray crystallography. A study on 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one revealed its crystalline structure, providing insight into the spatial arrangement and potential intermolecular interactions within similar compounds (Ouerghi et al., 2021).
Chemical Reactions and Properties
6-Bromo-2-trifluoromethylquinoline participates in various chemical reactions, including photocatalytic reactions and coupling reactions, to yield diverse quinoline derivatives. These reactions underscore its utility as a versatile intermediate in organic synthesis. For instance, relay photocatalytic reactions involving N-aryl amino acids have been explored to create tetrahydroquinolines, demonstrating the compound's reactivity and applicability in constructing complex molecular architectures (Zeng et al., 2022).
Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives : 6-Bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines were converted to quinolines through aromatization, and various trisubstituted quinoline derivatives were prepared via lithium–halogen exchange reactions. This highlights the compound's utility in synthesizing novel quinoline derivatives, which are important in medicinal chemistry (Şahin et al., 2008).
Knorr Synthesis of Quinolinones : The Knorr synthesis involves condensation and cyclization reactions, leading to the creation of 6-bromo-quinolin-2(1H)-one. This process is important for generating starting materials for research on infectious diseases (Wlodarczyk et al., 2011).
Pharmacological Activities : Certain 6-bromoquinazolinone derivatives, known for pharmacological significance like anti-inflammatory, analgesic, and antibacterial activities, were synthesized and evaluated. This illustrates the compound's relevance in pharmacology (Rajveer et al., 2010).
Novel Chelating Ligands : 6-Bromoquinoline derivatives were developed as bidentate and tridentate ligands, which showed high emission quantum yield, indicating potential applications in optical materials and catalysis (Hu et al., 2003).
Antibacterial Evaluation and Crystal Structure : A novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its crystal structure was analyzed, demonstrating potential in antibacterial applications (Ouerghi et al., 2021).
Synthesis of Biologically Active Derivatives : Syntheses of various biologically active 6-bromoquinoline derivatives, like 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, were reported, emphasizing the compound's versatility in creating bioactive molecules (Bonacorso et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBXTJLAABRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571525 | |
| Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-trifluoromethylquinoline | |
CAS RN |
176722-64-8 | |
| Record name | 6-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



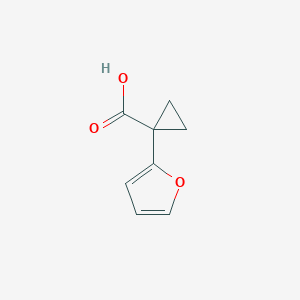
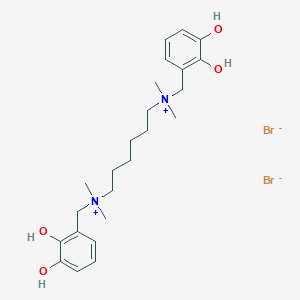
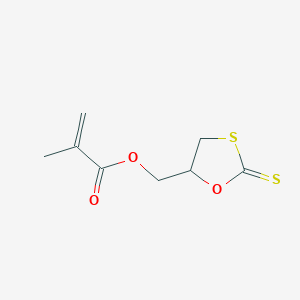
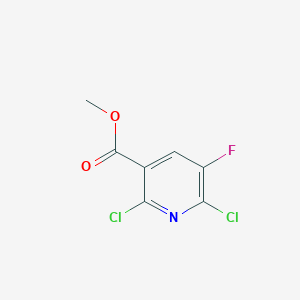
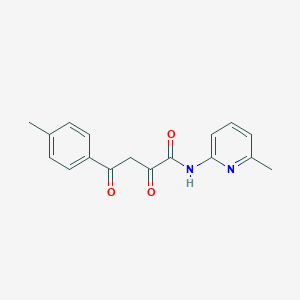
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
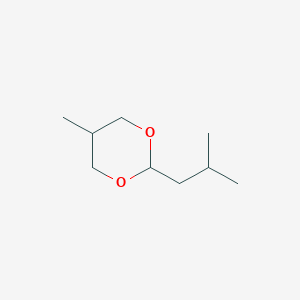
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
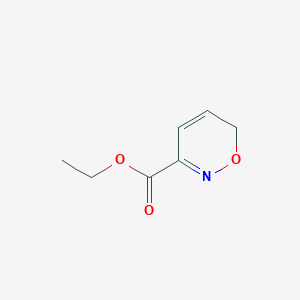
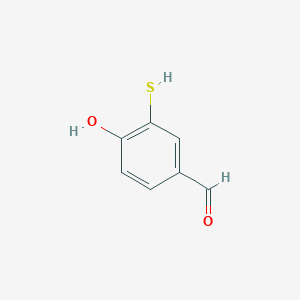
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
